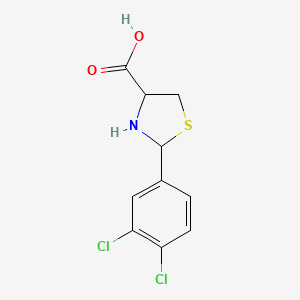

2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic Acid

Description

2-(3,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a saturated thiazolidine ring fused with a 3,4-dichlorophenyl group and a carboxylic acid moiety. Its molecular formula is C₁₀H₉Cl₂NO₂S, with a calculated molecular weight of 348.87 g/mol (derived from stoichiometry).

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLZAPPBGHGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic Acid typically involves the reaction of 3,4-dichlorophenyl isocyanate with a thiazolidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives with reduced functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₀H₉Cl₂NO₂S

Molecular Weight : 260.15 g/mol

CAS Number : 1290627-96-1

The compound features a thiazolidine ring structure, which is critical for its biological activity. The presence of the dichlorophenyl group enhances its reactivity and interaction with biological targets.

Research indicates that 2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid exhibits various biological activities:

Antioxidant Activity

The compound has shown potential in reducing reactive oxygen species (ROS) levels in cellular models, suggesting a protective mechanism against oxidative stress-related damage.

Antimicrobial Properties

Studies have reported that this compound exhibits inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent.

Antitumor Activity

Significant cytotoxic effects against various cancer cell lines have been documented. For instance, compounds structurally similar to this compound displayed anti-proliferative effects with IC50 values lower than those of standard chemotherapeutics .

Therapeutic Potential

The compound is being investigated for its potential use in treating infections and cancers due to its diverse biological activities. Its unique structure allows it to interact with multiple molecular targets, making it a versatile candidate for drug development .

Case Studies

-

Case Study 1: Antioxidant Effects

A study demonstrated that the compound significantly enhanced the growth of Amoeba trophozoites while reducing ROS levels, indicating its protective role against oxidative damage. -

Case Study 2: Antitumor Activity

Experiments showed that derivatives of this compound exhibited significant anti-proliferative effects against various cancer cell lines, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure: Thiazolidine vs. Thiazole

2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid

- Structure : Aromatic thiazole ring (unsaturated) with 3,4-dichlorophenyl and carboxylic acid groups.

- Molecular Weight : 274.12 g/mol .

- Lower molecular weight (vs. thiazolidine) due to reduced hydrogen content. Higher melting point (233–234°C) compared to thiazolidine derivatives, as noted in .

Target Compound (Thiazolidine Derivative)

- Structure : Saturated thiazolidine ring, offering conformational flexibility.

- Implications: Enhanced solubility and hydrogen-bonding capacity due to the non-aromatic ring, which may improve bioavailability in pharmacological contexts.

Substituent Position Variations

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid

- Structure : Thiazole ring with 2,3-dichlorophenyl substitution.

- Molecular Weight : 274.12 g/mol .

- Key Differences: Altered chlorine positions on the phenyl ring may reduce steric hindrance or electronic effects, impacting interactions with enzymes or receptors. Limited data on biological activity, but positional isomerism often significantly alters potency and selectivity .

Functional Group Comparisons

(3,4-Dichlorophenyl)succinic Acid

- Structure : Succinic acid backbone with 3,4-dichlorophenyl substitution.

- Molecular Weight : 263.07 g/mol .

- Key Differences: The dicarboxylic acid structure may facilitate metal chelation or salt formation, differing from the monofunctional carboxylic acid in the target compound. Likely roles as a synthetic intermediate or in metabolic studies due to the succinate moiety’s biological relevance .

Dichlorophenyl Derivatives in Agrochemicals

highlights dichlorophenyl-containing triazole fungicides (e.g., propiconazole, etaconazole), which share the dichlorophenyl group but feature triazole rings instead of thiazolidine/thiazole . These compounds exhibit broad-spectrum antifungal activity, suggesting that the dichlorophenyl moiety contributes to target recognition in pesticides.

Research Implications and Gaps

- Thiazolidine vs. Thiazole : The saturated thiazolidine ring may improve solubility and pharmacokinetics, making it favorable for drug development, whereas aromatic thiazoles might excel in stability and target binding for agrochemicals.

- Substituent Positions : 3,4-dichloro substitution is prevalent in bioactive compounds, but comparative studies on 2,3-dichloro analogs are needed to elucidate structure-activity relationships.

- Data Limitations : Melting points, solubility, and explicit biological data for the target compound are absent in the provided evidence, highlighting areas for further investigation.

Biological Activity

2-(3,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid (CAS Number: 103261-10-5) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its anti-inflammatory, analgesic, and antioxidant properties, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of this compound is represented as follows:

Anti-inflammatory and Analgesic Effects

Research indicates that thiazolidine derivatives exhibit significant anti-inflammatory and analgesic activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. For instance, a study demonstrated that administration of this compound resulted in a marked decrease in paw edema in rats, suggesting effective anti-inflammatory properties .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. One study reported an EC50 value of approximately 73.58 µM, indicating that it possesses notable radical scavenging ability compared to standard antioxidants like vitamin E . This antioxidant activity is crucial in preventing oxidative stress-related damage in tissues.

Mucolytic Properties

The compound has also been identified as a potential mucolytic agent. It aids in the breakdown of mucus and is beneficial in treating respiratory conditions characterized by excessive mucus production. Its efficacy in this regard was highlighted in clinical studies where patients reported improved respiratory function following treatment .

Clinical Applications

- Ischemic Pathologies : The compound has shown promise in the treatment of ischemic conditions by preventing oxidative damage associated with reperfusion injuries. Clinical trials indicated that patients treated with this compound experienced reduced incidences of myocardial infarction and associated complications .

- Respiratory Disorders : In a randomized controlled trial involving patients with chronic obstructive pulmonary disease (COPD), the administration of this compound led to significant improvements in lung function and reduced exacerbation rates .

Data Table: Biological Activity Summary

| Activity | Effect | EC50 Value |

|---|---|---|

| Anti-inflammatory | Reduction in paw edema | Not specified |

| Analgesic | Pain relief in animal models | Not specified |

| Antioxidant | Radical scavenging | 73.58 µM |

| Mucolytic | Improved mucus clearance | Not specified |

| Ischemic protection | Reduced myocardial infarction incidence | Not specified |

| Respiratory improvement | Enhanced lung function in COPD patients | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.